![molecular formula C13H25O6P B14317678 Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate CAS No. 113537-76-1](/img/structure/B14317678.png)
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and phosphanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate chemistry and nucleophilic substitution reactions are likely employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including α,β-alkenal derivatives and lower rim-phosphonylated calixarenes.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (diethyl malonate): This compound is similar in structure but lacks the phosphanyl group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: A related compound with similar reactivity but different functional groups.
Uniqueness
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is unique due to the presence of both ester and phosphanyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to simpler analogs.
Eigenschaften
CAS-Nummer |
113537-76-1 |
|---|---|
Molekularformel |
C13H25O6P |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
diethyl 2-(2-diethoxyphosphanylethyl)propanedioate |
InChI |
InChI=1S/C13H25O6P/c1-5-16-12(14)11(13(15)17-6-2)9-10-20(18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
WKJOZFZPEPSWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCP(OCC)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


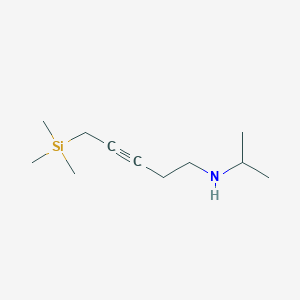
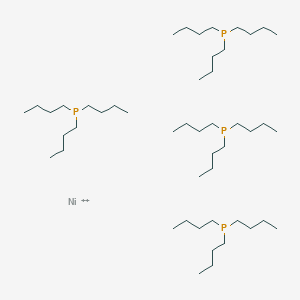
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
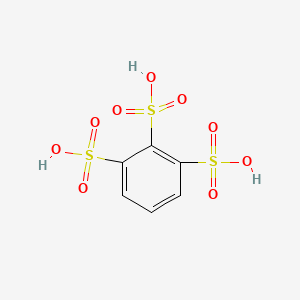

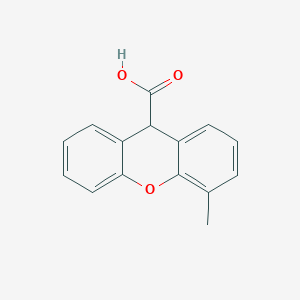
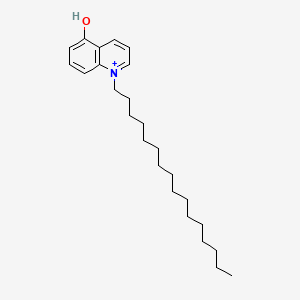

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
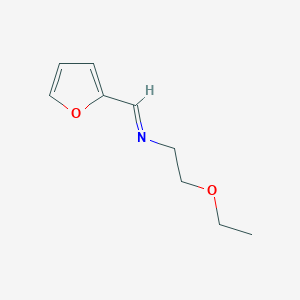

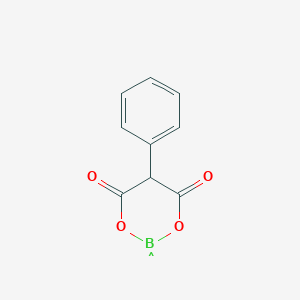
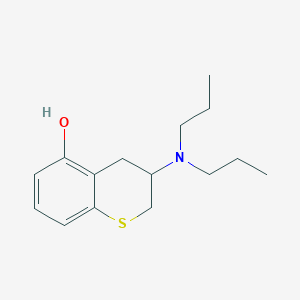
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
